molecular formula C13H22NNaO5 B13497266 Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate

Cat. No.: B13497266
M. Wt: 295.31 g/mol
InChI Key: XFDSJUXKCRVYIK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate typically involves the protection of an amine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Deprotection: The major product is the free amine after the removal of the Boc group.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine during synthetic processes and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and modifications in multi-step synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate
  • Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes an ethyloxetane moiety. This structural feature can impart unique reactivity and properties compared to other Boc-protected compounds.

Properties

Molecular Formula

C13H22NNaO5

Molecular Weight

295.31 g/mol

IUPAC Name

sodium;3-(3-ethyloxetan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C13H23NO5.Na/c1-5-13(7-18-8-13)6-9(10(15)16)14-11(17)19-12(2,3)4;/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16);/q;+1/p-1

InChI Key

XFDSJUXKCRVYIK-UHFFFAOYSA-M

Canonical SMILES

CCC1(COC1)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.